Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-]
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclization step is crucial and can be achieved through various strategies, including head-to-tail cyclization or side-chain-to-side-chain cyclization .
Industrial Production Methods
Industrial production of cyclic peptides like Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-] often involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The scalability of SPPS and advancements in purification techniques have made it feasible to produce these compounds in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-] can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, potentially altering the peptide’s activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications are achieved without degrading the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-] has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a therapeutic agent due to its stability and resistance to enzymatic degradation.
Mechanism of Action
The mechanism of action of Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-] involves its interaction with specific molecular targets. The cyclic structure allows it to bind to target proteins with high affinity, potentially inhibiting their function. This binding can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific target and the context in which the peptide is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclic peptides such as:
- Cyclo[L-Pro-L-Ile]
- Cyclo[L-Pro-L-Phe]
- Cyclo[L-Leu-L-Val]
Uniqueness
Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-] is unique due to its specific amino acid sequence and the presence of dehydroamino acids, which contribute to its distinct structural and functional properties. These features differentiate it from other cyclic peptides and enhance its potential for various applications .
Properties
Molecular Formula |
C40H50N8O6 |
---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
(1R,8S,11S,17R,20S)-11,20-dibenzyl-23-butan-2-yl-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone |
InChI |
InChI=1S/C40H50N8O6/c1-4-26(2)34-40(54)48-32(19-12-22-42-48)39(53)47-31(18-11-21-41-47)37(51)45(3)33(25-28-16-9-6-10-17-28)38(52)46-23-13-20-30(46)36(50)43-29(35(49)44-34)24-27-14-7-5-8-15-27/h5-10,14-17,21-22,26,29-34H,4,11-13,18-20,23-25H2,1-3H3,(H,43,50)(H,44,49)/t26?,29-,30+,31-,32+,33-,34?/m0/s1 |
InChI Key |
IFHSSGUGRIXWQU-HGWQXCOYSA-N |
Isomeric SMILES |
CCC(C)C1C(=O)N2[C@H](CCC=N2)C(=O)N3[C@@H](CCC=N3)C(=O)N([C@H](C(=O)N4CCC[C@@H]4C(=O)N[C@H](C(=O)N1)CC5=CC=CC=C5)CC6=CC=CC=C6)C |
Canonical SMILES |
CCC(C)C1C(=O)N2C(CCC=N2)C(=O)N3C(CCC=N3)C(=O)N(C(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC5=CC=CC=C5)CC6=CC=CC=C6)C |
Origin of Product |
United States |
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